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Compound of Interest

Compound Name: 5-Chloro-2,3-dimethoxypyridine

CAS No.: 284040-73-9

Cat. No.: B1592487 Get Quote

A Critical Scaffold for Heterocyclic Functionalization
Executive Summary
5-Chloro-2,3-dimethoxypyridine is a highly functionalized pyridine building block

characterized by an electron-rich core (dimethoxy substitution) paired with a reactive

electrophilic handle (C5-chlorine).[1] It serves as a pivotal intermediate in the synthesis of

pharmaceuticals, particularly in the development of kinase inhibitors and proton pump inhibitors

(PPIs), where the pyridine ring modulates solubility and metabolic stability. This guide explores

its physicochemical profile, validated synthetic routes, and reactivity patterns in palladium-

catalyzed cross-couplings.

Part 1: Chemical Identity & Physicochemical Profile[2]
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Property Data

Chemical Name 5-Chloro-2,3-dimethoxypyridine

CAS Number 284040-73-9

Molecular Formula C₇H₈ClNO₂

Molecular Weight 173.60 g/mol

Appearance White to off-white solid

Solubility
Soluble in DCM, EtOAc, MeOH; Low solubility in

water

LogP (Predicted) ~2.0 (Lipophilic, suitable for CNS penetration)

pKa (Conjugate Acid)
~2.5 (Pyridine nitrogen is less basic due to Cl-

inductivity)

Storage Inert atmosphere, 2–8°C (Hygroscopic potential)

Structural Insight: The molecule features two methoxy groups at positions 2 and 3. The 2-

methoxy group is a strong electron donor by resonance, activating the ring. The 3-methoxy

group provides steric bulk and further electron density. The 5-chloro substituent is strategically

placed para to the 2-methoxy group, making it an ideal candidate for metal-catalyzed cross-

coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nitrogen

lone pair.

Part 2: Synthetic Pathways[3]
The synthesis of 5-Chloro-2,3-dimethoxypyridine can be approached via two primary

strategies: Nucleophilic Aromatic Substitution (SₙAr) (Industrial Route) or Electrophilic

Chlorination (Laboratory Route).

Route A: SₙAr Displacement (Scalable)
This method utilizes 5-chloro-2,3-difluoropyridine as a precursor.[1] The fluorine atoms at

positions 2 and 3 are highly susceptible to nucleophilic attack by methoxide due to the electron-

deficient nature of the pyridine ring, further activated by the inductive effect of the chlorine.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1592487?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-2_3-difluoropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor: 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7).[1][2]

Reagent: Sodium Methoxide (NaOMe) in Methanol.

Mechanism: Sequential displacement. The C2-fluorine is displaced first (ortho to nitrogen,

most activated), followed by the C3-fluorine under forcing conditions.

Advantage: High regioselectivity and yield; avoids isomer formation common in direct

chlorination.

Route B: Direct Electrophilic Chlorination
Starting from 2,3-dimethoxypyridine, the C5 position is electronically activated (para to C2-

OMe).

Precursor: 2,3-Dimethoxypyridine.

Reagent: N-Chlorosuccinimide (NCS) in Acetonitrile or DMF.

Conditions: 50–80°C.

Selectivity: High preference for C5 over C6 due to steric hindrance at C4 and electronic

activation rules.

Pathway Logic

5-Chloro-2,3-difluoropyridine
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Figure 1: Dual synthetic pathways for accessing the 5-Chloro-2,3-dimethoxypyridine scaffold.

Part 3: Reactivity & Applications in Drug Discovery
The 5-chloro-2,3-dimethoxypyridine scaffold acts as a "chassis" for building complex

bioactive molecules. Its reactivity profile is defined by three distinct zones:

C5-Position (The Handle):

Suzuki-Miyaura Coupling: The chloride is a competent electrophile for palladium-catalyzed

coupling with aryl/heteroaryl boronic acids. This is the primary method for extending the

carbon skeleton.

Buchwald-Hartwig Amination: Allows introduction of amines, crucial for tuning solubility

and H-bond donor/acceptor profiles in kinase inhibitors.

Note: While aryl chlorides are generally less reactive than bromides, the electron-rich

nature of the dimethoxy ring may require active catalytic systems (e.g., Pd(OAc)₂/SPhos

or Pd₂dba₃/XPhos) to facilitate oxidative addition.

C6-Position (The Ortho-Lithiation Site):

Directed Ortho Metalation (DoM): Treatment with n-butyllithium (n-BuLi) or LiTMP can

deprotonate C6 (ortho to Nitrogen). However, care must be taken to avoid Lithium-

Halogen exchange at C5.

Strategy: If C5 functionalization is desired first, perform Suzuki coupling. If C6

functionalization is needed, use a hindered base (LiTMP) at -78°C to favor deprotonation

over Cl-displacement.

Methoxy Groups (The Masked Hydroxyls):

Selective Demethylation: The 3-methoxy group can often be selectively demethylated

using Lewis acids (BBr₃ or AlCl₃) due to the "relief of strain" or chelation effects, yielding a

3-hydroxy-2-methoxypyridine. This unmasks a hydrogen bond donor.
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Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.

Part 4: Experimental Protocol (Self-Validating)
Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2,3-
dimethoxypyridine
Objective: To validate the reactivity of the C5-chloride handle.

Reagents:

5-Chloro-2,3-dimethoxypyridine (1.0 equiv)

Phenylboronic acid (1.2 equiv)

Pd(OAc)₂ (2 mol%)

SPhos (4 mol%) (Ligand is critical for activating the aryl chloride)

K₃PO₄ (2.0 equiv)

Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

Setup: In a glovebox or under Argon flow, charge a reaction vial with the pyridine substrate,

boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Degassing: Add the Toluene/Water solvent mixture. Sparge with Argon for 5 minutes to

remove dissolved oxygen (Oxygen poisons the Pd(0) species).

Reaction: Seal the vial and heat to 100°C for 12–16 hours.

Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6)

should disappear, and a new fluorescent spot (biaryl product) should appear.

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water

and brine.

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash

chromatography.

Why this works: The use of SPhos (a Buchwald ligand) creates an electron-rich Palladium

species capable of inserting into the C-Cl bond of the electron-rich pyridine ring, which is

typically a sluggish substrate for older generation catalysts like Pd(PPh₃)₄.

Part 5: Safety & Handling (SDS Summary)
Hazards:

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and serious eye irritation.[3]

Precautions:

Wear nitrile gloves and safety glasses.

Handle in a fume hood to avoid inhalation of dust.

Incompatibility: Strong oxidizing agents.

Disposal: Dispose of as halogenated organic waste.
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PubChem. 5-Chloro-2,3-dimethoxypyridine (Compound).[1][3] National Library of

Medicine.

[Link]

Synthetic Precursors (Difluoro Route): Google Patents. CN106008329A - Preparation
method of 5-chloro-2,3-difluoropyridine.

Palladium Coupling Methodology (General Pyridine Chlorides)

BenchChem.[4] Application Notes: Suzuki-Miyaura Coupling of Chloropyridines.

Commercial Availability & CAS Verification: Sigma-Aldrich. 5-Chloro-2,3-dimethoxypyridine
Product Page.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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